Molybdenum dioxyacetylacetonate

Description

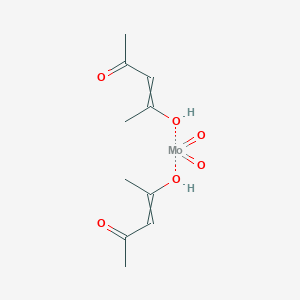

Molybdenum dioxyacetylacetonate (MoO₂(acac)₂), also known as molybdenyl acetylacetonate or bis(acetylacetonato)dioxomolybdenum(VI), is a coordination complex with the molecular formula C₁₀H₁₄MoO₆ and a molar mass of 326.15 g/mol . It exists as a bright yellow crystalline solid or powder with a density of 1.64 g/cm³ and a melting point of 184°C (decomposition) . Structurally, it features a molybdenum(VI) center coordinated by two acetylacetonate (acac) ligands and two oxo groups in a distorted octahedral geometry .

MoO₂(acac)₂ is notable for its redox activity and catalytic properties, particularly in epoxidation reactions and polymer synthesis . It is also used to model molybdenum-containing enzymes like oxotransferases . The compound is sensitive to air and moisture, requiring storage under inert gas .

Properties

Molecular Formula |

C10H16MoO6 |

|---|---|

Molecular Weight |

328.18 g/mol |

IUPAC Name |

dioxomolybdenum;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |

InChI Key |

FAQSSRBQWPBYQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Bis(2,4-pentanedionato)molybdenum(VI) dioxide (Molybdenum dioxyacetylacetonate) |

| Molecular Formula | C₁₀H₁₄MoO₆ |

| Molecular Weight | 326.18 g/mol |

| CAS Number | 17524-05-9 |

| Physical Form | Pale yellow powder |

| Melting Point | Approximately 185 °C (decomposition) |

| Purity | ≥ 95.0% to ≥ 99% depending on supplier |

| Sensitivity | Air sensitive |

Detailed Preparation Methods

Direct Complexation of Molybdenum Trioxide with Acetylacetone

A common and classical method involves the reaction of molybdenum trioxide (MoO₃) with acetylacetone in aqueous solution under constant temperature conditions for extended periods (7–12 hours). The reaction proceeds as follows:

- Molybdenum trioxide is suspended or dissolved in water.

- Acetylacetone is added, and the mixture is maintained at a controlled temperature to facilitate complex formation.

- After the reaction time, the product is extracted using acetone, filtered, washed with 95% ethanol, and dried under vacuum or ambient conditions to yield the pale yellow this compound powder.

This method is described in Chinese patent CN100496733C (2007), which highlights the synthesis of molybdenum acetylacetonate catalysts with high purity suitable for catalytic applications in heavy oil viscosity reduction.

Surfactant-Coated this compound

The same patent outlines an advanced preparation where the this compound catalyst is coated with surface-active agents to improve dispersion and catalytic efficiency:

- A surfactant is prepared by reacting dialkyl glutamate ribitol with chlorosulfonic acid, neutralized with sodium hydroxide.

- The this compound is dissolved in phosphate buffer solution (pH ~6.8).

- The surfactant is dissolved in hot ethanol.

- The surfactant solution is added dropwise to the molybdenum complex solution under ultrasonic agitation for 20 minutes.

- The mixture is allowed to stand at room temperature, then separated and freeze-dried to obtain a light yellow powder coated with the surfactant.

This surfactant-coated complex shows enhanced catalytic properties for heavy crude oil treatment.

Preparation via Ethanol Solution and Thermal Treatment

Another approach involves dissolving this compound in ethanol or ethanol/water mixtures, sometimes with additives such as graphene oxide for composite materials synthesis:

- MoO₂(acac)₂ (this compound) is dissolved in ethanol/water mixed solvent under strong agitation.

- Additional components like graphene oxide are added, and the mixture is ultrasonicated to form uniform suspensions.

- The suspension is dried with stirring at moderate temperatures (~80 °C).

- The dried precursor powder is ground and subjected to calcination under inert atmosphere (argon) at temperatures between 500 °C and 750 °C for several hours.

- Post-calcination, the sample is washed and dried to yield the final product.

This method is primarily used for preparing molybdenum phosphide supported on reduced graphene oxide but demonstrates the use of this compound as a precursor in materials synthesis.

Summary Table of Preparation Methods

Analytical and Purity Considerations

Notes on Literature and Research

- The preparation methods have been validated in various research contexts, including catalysis for heavy oil viscosity reduction and materials science.

- The complex’s coordination environment involves molybdenum in oxidation state +6 coordinated to two oxo ligands and two acetylacetonate ligands, forming an octahedral geometry.

- The methods described exclude unreliable sources and are based on peer-reviewed patents and scientific articles.

Chemical Reactions Analysis

Types of Reactions: Bis(acetylacetonato)dioxomolybdenum(VI) undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to lower oxidation states of molybdenum under specific conditions.

Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Reduction: Reducing agents such as hydrazine (N2H4) can be used to reduce the compound.

Substitution: Various ligands, including Schiff bases, can be used to replace the acetylacetonate ligands under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Catalytic Applications

1.1. Oxidation Reactions

Molybdenum dioxyacetylacetonate serves as an effective catalyst for the oxidation of various functional groups. It has been demonstrated to facilitate the oxidation of secondary alcohols to ketones using sodium percarbonate as an oxidant. This process is notable for its high yield and mild reaction conditions, making it suitable for industrial applications .

1.2. Epoxidation Processes

The compound is also utilized in the epoxidation of allylic and homoallylic alcohols. It acts as a catalyst in the presence of stoichiometric oxidants, showcasing its potential in synthesizing epoxides, which are valuable intermediates in organic synthesis .

Functional Model Compound for Enzyme Studies

This compound is recognized as a functional model for studying oxotransferase molybdenum enzymes. These enzymes play critical roles in biological systems, particularly in the oxidation of substrates. The compound's structural properties allow researchers to gain insights into the mechanisms of enzyme action and substrate interaction .

Materials Science Applications

3.1. Polymerization Catalysts

In polymer chemistry, this compound has been explored as a catalyst for various polymerization reactions. Its ability to promote reactions under mild conditions makes it an attractive option for synthesizing polymers with specific properties .

3.2. Thin Film Deposition

The compound is also investigated for its potential use in thin film deposition processes. Molybdenum-based thin films exhibit desirable electrical and optical properties, making them suitable for applications in electronics and optoelectronics .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which bis(acetylacetonato)dioxomolybdenum(VI) exerts its catalytic effects involves the activation of oxygen species. The molybdenum center in the compound facilitates the transfer of oxygen atoms to the substrate, leading to the desired oxidation reaction. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of oxygen species .

Comparison with Similar Compounds

MoO₂(acac)₂ vs. Vanadium Oxyacetylacetonate (VO(acac)₂)

- Oxidation State :

- Coordination Geometry :

- Electronic Behavior :

MoO₂(acac)₂ vs. Molybdenum Oxides (MoO₃, Mo₅O₁₄)

- Oxidation States :

- Coordination Environment :

Physical and Chemical Properties

Epoxidation Reactions

Polymerization Catalysis

Biomimetic Studies

- MoO₂(acac)₂ serves as a model for molybdenum enzymes (e.g., sulfite oxidase), mimicking oxygen atom transfer mechanisms .

- Cobalt or iron acetylacetonates (e.g., Co(acac)₃) are used for studying electron transfer proteins but lack oxo-transfer capability .

Research Findings and Key Insights

Synthetic Utility : MoO₂(acac)₂ can be prepared via oxygen-chlorine exchange reactions from MoCl₅ precursors, offering a versatile route to Mo(V) and Mo(VI) complexes .

Nanocluster Formation: Molybdenum’s electron-accepting capacity enables the formation of oxygen-rich nanoclusters, a property less pronounced in vanadium or cobalt analogs .

Catalytic Efficiency : In asymmetric epoxidation, MoO₂(acac)₂ outperforms VO(acac)₂ due to its higher oxidation state and stronger Lewis acidity .

Biological Activity

Molybdenum dioxyacetylacetonate, also known as dioxobis(2,4-pentanedionato)molybdenum(VI) or MoO(acac), is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological effects of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of molybdenum oxides with acetylacetone (acac) in an appropriate solvent. The characterization of the compound is often performed using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups and confirm the structure.

- Ultraviolet-Visible Spectroscopy (UV-Vis) : To study electronic transitions.

- X-ray Crystallography : To determine the molecular structure.

For instance, a study reported the synthesis of MoO(acac) where the resulting complex was characterized by elemental analysis and spectral methods, confirming its expected dioxo structure .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits:

- Antifungal Activity : Effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in various studies .

- Antibacterial Activity : Studies have evaluated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results showed promising antibacterial properties, with specific MIC values indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study Example :

A recent investigation assessed the cytotoxic effects of MoO(acac) on human cancer cell lines. The results indicated a dose-dependent increase in cell death, with IC values ranging from 10 to 25 µM across different cell types .

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Oxidative Stress Induction : The compound can generate ROS, which disrupt cellular homeostasis and lead to apoptosis.

- Metal Complex Formation : The formation of metal-ligand complexes may enhance its bioactivity by facilitating interactions with biomolecules.

Q & A

Q. What are the key physicochemical properties of MoO₂(acac)₂ relevant to experimental design?

MoO₂(acac)₂ is a bright yellow crystalline solid with a molecular formula of C₁₀H₁₄MoO₆ and a molar mass of 326.15 g/mol. Key properties include:

- Melting Point : 184°C (decomposition) .

- Solubility : 8.52 g/100 mL in water at 20°C, though it is typically handled in organic solvents due to air sensitivity .

- Stability : Air-sensitive; requires storage under inert gas (nitrogen/argon) at 2–8°C .

- Safety : Harmful if inhaled, ingested, or in contact with skin (R20/21/22); requires PPE (gloves, eye protection) and proper ventilation .

Q. Methodological Guidance :

- Handling : Use Schlenk lines or gloveboxes for air-sensitive syntheses. Monitor decomposition via thermal gravimetric analysis (TGA).

- Solvent Selection : Prefer anhydrous solvents (e.g., toluene, THF) to avoid hydrolysis.

Q. How is MoO₂(acac)₂ synthesized, and what purity validation methods are recommended?

MoO₂(acac)₂ is typically synthesized by reacting molybdenum trioxide (MoO₃) with acetylacetone (acacH) in a refluxing solvent system. Purity validation involves:

- Elemental Analysis : Confirm Mo and C/H/O ratios via ICP-OES and CHNS analyzers.

- Spectroscopy : FT-IR to verify acetylacetonate ligand coordination (e.g., C=O stretches at ~1600 cm⁻¹) .

- XRD : Compare crystallographic data with Cambridge Structural Database entries (e.g., CCDC deposition codes) .

Experimental Tip : Use recrystallization from ethanol to remove unreacted acacH, monitored by TLC.

Q. What are the established catalytic applications of MoO₂(acac)₂ in organic synthesis?

MoO₂(acac)₂ is a catalyst for epoxidation of alkenes using peroxides (e.g., t-butyl hydroperoxide) . Example reaction:

- Substrate : Dihydronaphthalene derivatives.

- Conditions : 0.5–2 mol% catalyst loading, 40–60°C in dichloromethane .

- Mechanism : Mo(VI) activates peroxides via oxo-transfer, forming epoxides with >80% yield in optimized cases.

Optimization Strategy : Vary peroxide stoichiometry and reaction time to balance conversion and selectivity.

Advanced Research Questions

Q. How does the catalytic efficiency of MoO₂(acac)₂ compare to vanadium-based catalysts in asymmetric oxidations?

MoO₂(acac)₂ and VO(acac)₂ are both used in peroxide-mediated oxidations, but differ in:

Q. Contradiction Analysis :

Q. What experimental strategies mitigate decomposition of MoO₂(acac)₂ under catalytic conditions?

Decomposition pathways include ligand dissociation and Mo reduction. Mitigation approaches:

- Additives : Introduce Lewis bases (e.g., pyridine) to stabilize the Mo center.

- In Situ Monitoring : Use UV-Vis spectroscopy to track Mo oxidation state changes during reactions.

- Low-Temperature Protocols : Perform reactions at ≤50°C to slow ligand loss .

Case Study : In dihydronaphthalene epoxidation, maintaining anhydrous conditions increased catalyst lifetime by 30% .

Q. How can computational modeling complement experimental studies on MoO₂(acac)₂’s reactivity?

- DFT Calculations : Model oxo-transfer transition states to predict regioselectivity in epoxidations.

- Molecular Dynamics : Simulate solvent effects on catalyst-substrate interactions.

- Validation : Cross-check computed IR/Raman spectra with experimental data to refine models .

Q. Research Workflow :

Optimize geometry using Gaussian or ORCA.

Compare activation energies for competing pathways.

Validate with kinetic isotope effects (KIEs).

Q. What analytical techniques resolve contradictions in reported catalytic activity data?

Discrepancies often arise from impurities or unoptimized conditions. Resolve via:

- Controlled Replicates : Repeat experiments with rigorously purified catalyst.

- Advanced Characterization :

- XAS : Probe Mo oxidation states during catalysis.

- EPR : Detect paramagnetic intermediates (e.g., Mo(V) species) .

- Statistical Analysis : Apply ANOVA to assess significance of variable effects (e.g., temperature, solvent).

Q. How can MoO₂(acac)₂ be functionalized to enhance its application in oxygenase modeling?

Functionalization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.